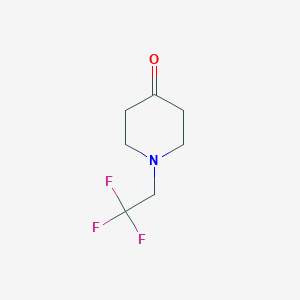

1-(2,2,2-Trifluoroethyl)piperidin-4-one

Description

The exact mass of the compound 1-(2,2,2-Trifluoroethyl)piperidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,2,2-Trifluoroethyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2,2-Trifluoroethyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)5-11-3-1-6(12)2-4-11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVHYBSUJMJFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591210 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81363-14-6 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,2-trifluoroethyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(2,2,2-Trifluoroethyl)piperidin-4-one

CAS Number: 81363-14-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a fluorinated heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidone ring N-substituted with a trifluoroethyl group, serves as a crucial building block in the synthesis of complex molecules with diverse biological activities. The incorporation of the trifluoroethyl group can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, making it a valuable component in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)piperidin-4-one, including its chemical and physical properties, synthesis, and its notable application as a key intermediate in the development of potent enzyme inhibitors for cancer therapy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2,2,2-Trifluoroethyl)piperidin-4-one is presented below. Please note that some of these values are predicted due to the limited availability of experimentally determined data in public literature.

| Property | Value |

| CAS Number | 81363-14-6[1] |

| Molecular Formula | C₇H₁₀F₃NO |

| Molecular Weight | 181.16 g/mol [1] |

| Appearance | Colorless to light yellow liquid (Predicted) |

| Boiling Point | 185.9 ± 40.0 °C (Predicted) |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.81 ± 0.20 (Predicted) |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

General Synthetic Pathway: N-Alkylation

A common method for the N-alkylation of secondary amines like piperidin-4-one involves the use of an alkyl halide or a triflate ester in the presence of a base to neutralize the acid formed during the reaction.

Figure 1: General synthetic scheme for N-alkylation.

Plausible Experimental Protocol

The following protocol is a generalized procedure based on common organic synthesis techniques for N-alkylation.

-

Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a non-nucleophilic base (1.5-2.0 eq), for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

Addition of Alkylating Agent: To the stirred suspension, add the trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, 2,2,2-trifluoroethyl bromide, or 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.1-1.2 eq), dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(2,2,2-trifluoroethyl)piperidin-4-one.

Spectral Data (Predicted)

Detailed experimental spectral data for 1-(2,2,2-Trifluoroethyl)piperidin-4-one is not widely published. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | q | 2H | -N-CH₂ -CF₃ |

| ~2.8 - 3.0 | t | 4H | Piperidine H2, H6 (axial) |

| ~2.5 - 2.7 | t | 4H | Piperidine H3, H5 (equatorial) |

¹³C NMR Spectroscopy

| Predicted δ (ppm) | Assignment |

| ~208 | C=O (C4) |

| ~125 (q) | C F₃ |

| ~55 (q) | -N-C H₂-CF₃ |

| ~50 | Piperidine C2, C6 |

| ~40 | Piperidine C3, C5 |

¹⁹F NMR Spectroscopy

| Predicted δ (ppm) | Multiplicity | Assignment |

| ~ -70 to -75 | t | -CH₂-CF₃ |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181. Common fragmentation patterns for piperidine derivatives involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This would likely result in the loss of a trifluoroethyl radical or other fragments from the piperidine ring.

Applications in Drug Development

The 1-(2,2,2-trifluoroethyl)piperidine moiety is a key structural component in the development of inhibitors for the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and has been identified as a therapeutic target in various cancers.

Role in EZH2 Inhibitors

The 1-(2,2,2-trifluoroethyl)piperidine group is incorporated into the structure of potent and selective EZH2 inhibitors, such as CPI-1205.[2] In these molecules, the piperidine ring serves as a scaffold to correctly position other pharmacophoric elements for optimal binding to the enzyme's active site. The trifluoroethyl group is introduced to modulate the basicity of the piperidine nitrogen. This fine-tuning of pKa can have a profound impact on the cellular potency, selectivity, and pharmacokinetic properties of the inhibitor.[2]

Figure 2: Role of 1-(2,2,2-Trifluoroethyl)piperidin-4-one in EZH2 inhibition.

The development of EZH2 inhibitors containing the 1-(2,2,2-trifluoroethyl)piperidine moiety represents a promising strategy in oncology, with several compounds advancing into clinical trials for the treatment of various malignancies, including B-cell lymphomas.[2]

Conclusion

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a valuable synthetic intermediate with significant applications in modern drug discovery. Its unique structural features, particularly the trifluoroethyl group, allow for the fine-tuning of molecular properties essential for therapeutic efficacy. The successful incorporation of this building block into potent EZH2 inhibitors highlights its importance for researchers and scientists in the field of oncology and medicinal chemistry. Further research into the synthesis and characterization of this and related fluorinated piperidines will undoubtedly continue to fuel the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2,2,2-Trifluoroethyl)piperidin-4-one. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Properties

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a fluorinated heterocyclic compound. The trifluoroethyl group significantly influences its physicochemical properties, impacting its reactivity, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

| Property | Value | Source |

| Molecular Formula | C₇H₁₀F₃NO | ChemSrc |

| Molecular Weight | 181.16 g/mol | ChemSrc |

| Predicted Boiling Point | 185.9 ± 40.0 °C | ChemicalBook |

| Predicted Density | 1.224 ± 0.06 g/cm³ | ChemicalBook |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Spectroscopic Analysis

A plausible synthetic route involves the N-alkylation of piperidin-4-one with a suitable trifluoroethylating agent. One common method for introducing the trifluoroethyl group is through reductive amination or by reaction with a trifluoroethyl halide or sulfonate.

Experimental Workflow for a General N-alkylation Synthesis

Caption: General workflow for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one.

Spectroscopic Data:

No experimental 1H NMR, 13C NMR, mass spectrometry, or IR spectroscopy data for 1-(2,2,2-Trifluoroethyl)piperidin-4-one were found in the public domain during the literature search. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Drug Development Potential

Derivatives of 1-(2,2,2-trifluoroethyl)piperidine have been investigated as potent and selective inhibitors of the enzyme Enhancer of zeste homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers.

The trifluoroethyl moiety on the piperidine ring can be crucial for modulating the basicity of the piperidine nitrogen and improving cellular potency and pharmacokinetic properties of EZH2 inhibitors.[1]

EZH2 Signaling Pathway

The inhibition of EZH2 by small molecules can disrupt its catalytic activity, leading to a decrease in H3K27 methylation and the subsequent reactivation of tumor suppressor genes. This provides a promising therapeutic strategy for cancers with EZH2 mutations or overexpression.

EZH2 Signaling Pathway and Inhibition

Caption: Simplified EZH2 signaling pathway and the mechanism of its inhibition.

Experimental Protocols for EZH2 Inhibition Assays

Biochemical Assay for EZH2 Inhibition:

A common method to determine the biochemical potency of EZH2 inhibitors is a radiometric assay using a purified PRC2 complex.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified five-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2), a histone H3 peptide substrate, and the test compound (e.g., a derivative of 1-(2,2,2-Trifluoroethyl)piperidin-4-one) at various concentrations.

-

Initiation of Reaction: Start the enzymatic reaction by adding S-adenosyl-L-[³H]-methionine.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

-

Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the histone peptide using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce EZH2 activity by 50%.

Cell-Based Assay for EZH2 Inhibition:

Cellular assays are essential to confirm the on-target activity of EZH2 inhibitors in a biological context.

-

Cell Culture: Culture cancer cell lines with known EZH2 status (wild-type or mutant) under standard conditions.

-

Inhibitor Treatment: Treat the cells with the test compound at a range of concentrations for a defined period (e.g., 72 hours).

-

Analysis of H3K27me3 Levels:

-

Western Blotting: Prepare whole-cell lysates, separate proteins by SDS-PAGE, and perform Western blotting using specific antibodies against H3K27me3 and total histone H3 (as a loading control).

-

ELISA: Use an enzyme-linked immunosorbent assay for a more quantitative measurement of global H3K27me3 levels.

-

-

Cell Proliferation Assay: Assess the effect of the inhibitor on cell viability and proliferation using assays such as MTT or CellTiter-Glo.

Safety and Handling

No specific safety data sheet (SDS) for 1-(2,2,2-Trifluoroethyl)piperidin-4-one was found. However, based on the safety information for structurally related compounds, it should be handled with care. Assume the compound is harmful if swallowed and toxic to aquatic life. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Handle in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a valuable fluorinated building block in medicinal chemistry, utilized in the synthesis of various pharmacologically active compounds. The introduction of the trifluoroethyl group can significantly modulate properties such as metabolic stability, basicity, and receptor binding affinity. This technical guide provides a detailed overview of the primary synthetic routes to this key intermediate, focusing on N-alkylation and reductive amination methodologies. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated data for easy comparison of reaction components, and logical workflow diagrams to aid in the practical synthesis of this compound.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active molecules.[1][2] Functionalization of the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The incorporation of a 2,2,2-trifluoroethyl group at the 1-position of the piperidin-4-one ring is a strategic modification employed in drug discovery to enhance metabolic stability and alter the basicity of the piperidine nitrogen. This guide details the two most prevalent and practical synthetic strategies for the preparation of 1-(2,2,2-trifluoroethyl)piperidin-4-one.

Synthetic Protocols

Two primary and reliable methods for the synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-one are N-alkylation of piperidin-4-one and reductive amination. Both methods start with the readily available piperidin-4-one, which often exists as its hydrochloride monohydrate.

Method 1: N-Alkylation of Piperidin-4-one

This classical approach involves the direct alkylation of the secondary amine of piperidin-4-one with a suitable 2,2,2-trifluoroethylating agent. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Experimental Protocol: N-Alkylation

Materials:

-

Piperidin-4-one hydrochloride monohydrate

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (or 2,2,2-trifluoroethyl tosylate/iodide)

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of piperidin-4-one hydrochloride monohydrate (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.5 eq) or DIPEA (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, or heat to 50-70 °C if the reaction is sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2,2,2-trifluoroethyl)piperidin-4-one.

Table 1: Reagents and Conditions for N-Alkylation

| Reagent | Role | Molar Equivalents | Typical Solvents | Typical Bases | Temperature (°C) | Reaction Time (h) |

| Piperidin-4-one hydrochloride monohydrate | Starting Material | 1.0 | Acetonitrile, DMF | K₂CO₃, Cs₂CO₃, DIPEA, Triethylamine | 25 - 70 | 12 - 24 |

| 2,2,2-Trifluoroethyl triflate/tosylate/iodide | Trifluoroethylating Agent | 1.1 - 1.5 | Acetonitrile, DMF | |||

| Base | Acid Scavenger | 2.0 - 3.0 |

Method 2: Reductive Amination

Reductive amination provides an alternative route, which involves the reaction of piperidin-4-one with a source of the trifluoroethylamino group, typically trifluoroacetaldehyde or a precursor, to form an enamine or iminium ion intermediate, which is then reduced in situ.

Experimental Protocol: Reductive Amination

Materials:

-

Piperidin-4-one hydrochloride monohydrate

-

Trifluoroacetaldehyde ethyl hemiacetal (or trifluoroacetaldehyde hydrate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a suspension of piperidin-4-one hydrochloride monohydrate (1.0 eq) and trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) in dichloromethane or 1,2-dichloroethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(2,2,2-trifluoroethyl)piperidin-4-one.

Table 2: Reagents and Conditions for Reductive Amination

| Reagent | Role | Molar Equivalents | Typical Solvents | Reducing Agents | Temperature (°C) | Reaction Time (h) |

| Piperidin-4-one hydrochloride monohydrate | Starting Material | 1.0 | DCM, DCE | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | 25 | 12 - 24 |

| Trifluoroacetaldehyde ethyl hemiacetal | Aldehyde Source | 1.1 - 1.5 | DCM, DCE | |||

| Acetic Acid | Catalyst | 0.1 - 0.5 | ||||

| Reducing Agent | Hydride Source | 1.5 - 2.0 |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the N-alkylation and reductive amination synthesis routes.

Caption: N-Alkylation Synthetic Workflow.

Caption: Reductive Amination Synthetic Workflow.

Conclusion

The synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-one can be reliably achieved through either N-alkylation or reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. The N-alkylation route is straightforward but may require a more reactive trifluoroethylating agent. Reductive amination is a mild and efficient one-pot procedure that often provides high yields. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important fluorinated building block for applications in drug discovery and development.

References

Synthesis of N-Trifluoroethyl Piperidone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroethyl group onto a piperidone scaffold is a key strategy in medicinal chemistry for enhancing the pharmacological properties of molecules. This modification can significantly impact factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the primary synthetic routes to N-trifluoroethyl piperidone derivatives, focusing on detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflows.

Core Synthetic Strategies

Two principal methods dominate the synthesis of N-trifluoroethyl piperidone derivatives: reductive amination and direct N-alkylation. The choice between these routes often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the piperidone core.

Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds. This one-pot reaction typically involves the condensation of a piperidone with 2,2,2-trifluoroethylamine to form an imine or enamine intermediate, which is then reduced in situ to the desired N-trifluoroethyl piperidone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent due to its mild nature and high selectivity for the iminium ion over the ketone starting material.[1]

This protocol details the synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-one via reductive amination.

Materials:

-

4-Piperidone hydrochloride

-

2,2,2-Trifluoroethylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

-

Add 2,2,2-trifluoroethylamine hydrochloride (1.1 eq) to the mixture and stir for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,2,2-trifluoroethyl)piperidin-4-one.

N-Alkylation

Direct N-alkylation offers a more traditional approach, involving the reaction of a piperidone with a suitable trifluoroethylating agent. To achieve efficient alkylation, highly reactive electrophiles such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) are often preferred over less reactive halides like bromide or iodide.[2][3] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

This protocol describes the synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-one via N-alkylation with 2,2,2-trifluoroethyl triflate.

Materials:

-

4-Piperidone hydrochloride

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (2.5 eq).

-

Stir the suspension vigorously for 15 minutes at room temperature to generate the free base of 4-piperidone in situ.

-

Add a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) in ACN dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.[4]

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(2,2,2-trifluoroethyl)piperidin-4-one.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of N-trifluoroethyl piperidone derivatives, allowing for a comparative analysis of the two primary synthetic methods.

| Parameter | Reductive Amination | N-Alkylation |

| Piperidone Substrate | 4-Piperidone or its derivatives | 4-Piperidone or its derivatives |

| Trifluoroethyl Source | 2,2,2-Trifluoroethylamine | 2,2,2-Trifluoroethyl triflate/halide |

| Key Reagents | NaBH(OAc)₃, TEA | K₂CO₃ or DIPEA |

| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) or DMF |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 70 °C |

| Typical Reaction Time | 12 - 16 hours | 4 - 12 hours |

| Typical Yield | 60 - 85% | 50 - 75% |

| Key Advantages | Mild conditions, one-pot procedure | Direct C-N bond formation |

| Potential Drawbacks | Longer reaction times | Requires highly reactive alkylating agent |

Visualizing the Synthesis

Diagrams of the signaling pathways, experimental workflows, and logical relationships provide a clear and concise understanding of the synthetic processes.

References

- 1. benchchem.com [benchchem.com]

- 2. The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity | Semantic Scholar [semanticscholar.org]

- 3. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB [osti.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties and Biological Activities of Trifluoroethyl Piperidones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of trifluoroethyl piperidones. It includes a summary of quantitative data, detailed experimental protocols for their synthesis, and visualizations of relevant biological signaling pathways. The incorporation of a trifluoroethyl group onto the piperidone scaffold significantly impacts the molecule's basicity, lipophilicity, and metabolic stability, making this class of compounds an area of active investigation in medicinal chemistry.

Physicochemical Properties of Trifluoroethyl Piperidone Derivatives

The introduction of the highly electronegative fluorine atoms in the trifluoroethyl moiety has a profound effect on the physicochemical properties of the parent piperidone. A key effect is the reduction of the basicity of the piperidine nitrogen. This modulation of pKa can be critical for optimizing a drug candidate's pharmacokinetic profile.

Table 1: Physicochemical Data for Representative Trifluoroethyl Piperidone Derivatives

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated pKa | Physical Form | Purity | Reference |

| 1-(2,2,2-trifluoroethyl)piperidin-4-ol | C₇H₁₂F₃NO | 183.17 | Not Reported | Liquid | 95% | [1] | |

| (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(3,3,3-trifluoropropyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide | Complex Structure | C₃₂H₃₉F₃N₄O₄ | 612.67 | ~8.2 | Not Reported | Not Reported | [2] |

| 1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid | C₈H₁₂F₃NO₂ | 211.18 | Not Reported | Solid | 95% |

Experimental Protocols: Synthesis of Trifluoroethyl Piperidones

The most common method for the synthesis of N-trifluoroethyl piperidones is the N-alkylation of a piperidone precursor with a trifluoroethylating agent. Below are two detailed protocols for such transformations.

2.1. Method 1: Direct N-Alkylation with 2,2,2-Trifluoroethyl Triflate

This protocol is adapted from the principles of N-alkylation using highly reactive triflate electrophiles. 2,2,2-Trifluoroethyl triflate is a potent alkylating agent that can be synthesized from 2,2,2-trifluoroethanol.

Experimental Protocol: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

-

Materials:

-

Piperidin-4-one hydrochloride

-

2,2,2-Trifluoroethyl triflate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask charged with piperidin-4-one hydrochloride (1.0 eq), add anhydrous DMF.

-

Add anhydrous potassium carbonate (2.5 eq) to the suspension to neutralize the hydrochloride salt and act as a base.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add a solution of 2,2,2-trifluoroethyl triflate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure 1-(2,2,2-trifluoroethyl)piperidin-4-one.

-

-

Expected Characterization Data:

-

¹H NMR (CDCl₃): Signals for the piperidone ring protons would be expected in the δ 2.5-3.0 ppm range. The quartet corresponding to the -CH₂- group adjacent to the trifluoromethyl group would likely appear around δ 3.0-3.5 ppm.

-

¹³C NMR (CDCl₃): The carbonyl carbon (C=O) would appear significantly downfield (>200 ppm). The carbon of the -CH₂- group will be split into a quartet by the three fluorine atoms. The -CF₃ carbon will also appear as a quartet with a large coupling constant.

-

¹⁹F NMR (CDCl₃): A triplet corresponding to the -CF₃ group would be expected around -70 to -75 ppm, with coupling to the adjacent methylene protons.

-

Caption: Workflow for the synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-one via direct N-alkylation.

Biological Activity and Signaling Pathways

Trifluoroethyl piperidone scaffolds are present in molecules with diverse biological activities, including roles as enzyme inhibitors and inducers of apoptosis.

3.1. EZH2 Inhibition Signaling Pathway

Certain complex trifluoroethyl piperidine derivatives have been identified as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, these compounds prevent the methylation of histone H3 on lysine 27 (H3K27), which leads to the reactivation of tumor suppressor genes that are aberrantly silenced in some cancers.

References

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The introduction of the trifluoroethyl group can significantly modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this valuable intermediate, focusing on the starting materials, reaction conditions, and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-one can be primarily achieved through three distinct and effective routes:

-

Direct N-Alkylation of Piperidin-4-one: This is a straightforward approach involving the reaction of a piperidin-4-one salt with a suitable 2,2,2-trifluoroethylating agent.

-

Reductive Amination: This method utilizes a protected piperidin-4-one derivative and 2,2,2-trifluoroethylamine, followed by a deprotection step.

-

N-Trifluoroacetylation and Subsequent Reduction: A two-step process that begins with the acylation of piperidin-4-one with a trifluoroacetyl source, followed by the reduction of the resulting amide.

Each of these methodologies offers distinct advantages and employs different starting materials, which will be detailed in the following sections.

Starting Materials and Reagents

A summary of the key starting materials and reagents required for each synthetic route is presented in Table 1.

| Route | Starting Material 1 | Starting Material 2 | Key Reagents |

| 1. N-Alkylation | Piperidin-4-one hydrochloride | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Potassium carbonate (K₂CO₃), Dimethylformamide (DMF) |

| Piperidin-4-one | 2,2,2-Trifluoroethyl iodide | N,N-Diisopropylethylamine (DIPEA), Acetonitrile (MeCN) | |

| 2. Reductive Amination | 1,4-Dioxaspiro[4.5]decan-8-one | 2,2,2-Trifluoroethylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), Hydrochloric acid (HCl) |

| 3. N-Acylation/Reduction | Piperidin-4-one | Trifluoroacetic anhydride ((CF₃CO)₂O) | Pyridine, Dichloromethane (DCM), Borane tetrahydrofuran complex (BH₃·THF) |

Experimental Protocols

Route 1: Direct N-Alkylation of Piperidin-4-one

This method is perhaps the most direct approach to the target molecule. The use of piperidin-4-one hydrochloride is common as the free base can be unstable. A base is required to neutralize the hydrochloride salt and the acid generated during the reaction.

Protocol 1a: Using 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

A robust procedure for the N-alkylation of piperidines involves the use of a powerful trifluoroethylating agent.

-

Reaction Scheme:

-

Procedure:

-

To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous dimethylformamide (DMF), add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(2,2,2-trifluoroethyl)piperidin-4-one.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% |

| Purity | >95% |

| Reaction Time | 12-18 h |

Route 2: Reductive Amination

This strategy involves the formation of an imine or iminium ion intermediate from a protected piperidin-4-one and 2,2,2-trifluoroethylamine, which is then reduced in situ. The protecting group is subsequently removed to yield the final product. 1,4-Dioxaspiro[4.5]decan-8-one, the ethylene glycol ketal of piperidin-4-one, is a commonly used protected starting material.

Protocol 2a: Reductive Amination followed by Deprotection

-

Reaction Scheme:

-

Procedure:

-

To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and 2,2,2-trifluoroethylamine (1.2 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in a mixture of acetone and aqueous hydrochloric acid (e.g., 2 M HCl).

-

Stir the mixture at room temperature for 4-8 hours to effect deprotection.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

Quantitative Data:

| Parameter (Overall) | Value |

| Yield | 60-70% |

| Purity | >95% |

| Reaction Time | 16-32 h |

Route 3: N-Trifluoroacetylation and Subsequent Reduction

This two-step approach provides an alternative to direct alkylation. The initial acylation is typically high-yielding, and the subsequent reduction of the stable amide intermediate can be achieved with powerful reducing agents.

Protocol 3a: Two-Step Acylation and Reduction

-

Reaction Scheme:

-

Procedure:

-

N-Trifluoroacetylation:

-

Dissolve piperidin-4-one (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (1.2 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(trifluoroacetyl)piperidin-4-one, which can often be used in the next step without further purification.

-

-

Reduction:

-

Dissolve the crude 1-(trifluoroacetyl)piperidin-4-one in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add borane tetrahydrofuran complex (BH₃·THF, 1 M in THF, 2.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.

-

Stir for 30 minutes, then basify with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography.

-

-

-

Quantitative Data:

| Parameter (Overall) | Value |

| Yield | 65-75% |

| Purity | >95% |

| Reaction Time | 6-10 h |

Visualizing the Synthetic Workflows

To better illustrate the logical flow of these synthetic pathways, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

Caption: Workflow for N-Acylation and Reduction.

Conclusion

The synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-one can be effectively accomplished through several reliable synthetic routes. The choice of method may depend on the availability of starting materials, scale of the reaction, and the need to avoid certain reagents or conditions. Direct N-alkylation offers a concise route, while reductive amination and the acylation/reduction sequence provide robust alternatives that may be advantageous in certain synthetic contexts. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Commercial Availability and Synthetic Insights for 1-(2,2,2-Trifluoroethyl)piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 1-(2,2,2-Trifluoroethyl)piperidin-4-one, a key building block in medicinal chemistry and drug discovery. The document summarizes key chemical properties, details on commercial suppliers, and a plausible synthetic protocol derived from established chemical literature. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Core Chemical Data

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a fluorinated heterocyclic compound increasingly utilized in the development of pharmaceutical agents. The introduction of the trifluoroethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as basicity, lipophilicity, and metabolic stability.

| Property | Value | Reference |

| CAS Number | 81363-14-6 | [1] |

| Molecular Formula | C₇H₁₀F₃NO | [1] |

| Molecular Weight | 181.16 g/mol | [1] |

| InChI Key | ZMVHYBSUJMJFMI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CN(CCC1=O)CC(F)(F)F |

Commercial Sourcing

1-(2,2,2-Trifluoroethyl)piperidin-4-one is commercially available from a number of chemical suppliers. The following table summarizes the availability from selected vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Product Number | Purity | Available Quantities |

| JHECHEM CO LTD | N/A | Inquiry | Bulk |

| Santa Cruz Biotechnology | sc-332356 | Inquiry | 250 mg |

| CymitQuimica* | 10-F502116 | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g |

*Note: CymitQuimica lists the corresponding alcohol, 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, which can be a potential precursor.[2]

Synthetic Pathway and Experimental Protocol

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one can be achieved through the N-alkylation of piperidin-4-one. A common and effective method involves a two-step process of acylation followed by reduction. This approach is adapted from methodologies reported for the synthesis of similar N-trifluoroethylated piperidine derivatives.[3]

Synthesis Workflow

Caption: Reaction scheme for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)piperidin-4-one (Amide Intermediate)

-

To a solution of piperidin-4-one (1.0 equivalent) in dichloromethane (DCM) at 0 °C is added N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Trifluoroacetic anhydride (1.4 equivalents) is then added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide intermediate.

Step 2: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one (Final Product)

-

The crude 1-(2,2,2-trifluoroacetyl)piperidin-4-one (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).

-

Borane-THF complex (2.2 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is heated to 70 °C and stirred for 4-6 hours.

-

After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-(2,2,2-trifluoroethyl)piperidin-4-one.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Caption: Logical flow of the synthetic process.

References

Structural Analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive structural analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one, a fluorinated heterocyclic ketone of interest in medicinal chemistry and drug development. While a dedicated, publicly available, in-depth experimental study on this specific molecule is limited, this document consolidates expected structural characteristics based on established chemical principles and provides generalized experimental protocols for its synthesis and detailed analysis.

Physicochemical Properties

The fundamental physicochemical properties of 1-(2,2,2-Trifluoroethyl)piperidin-4-one are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| CAS Number | 81363-14-6 | [1] |

| Molecular Formula | C₇H₁₀F₃NO | Santa Cruz Biotechnology |

| Molecular Weight | 181.16 g/mol | Santa Cruz Biotechnology |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, and methanol. | N/A |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of chemical compounds. The following tables outline the expected spectroscopic data for 1-(2,2,2-Trifluoroethyl)piperidin-4-one based on the analysis of its functional groups and structural analogs.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The electron-withdrawing trifluoromethyl group and the carbonyl group are expected to significantly influence the chemical shifts of the adjacent protons.

| Expected Chemical Shift (ppm) | Multiplicity | Integration | Provisional Assignment |

| ~3.2 | Quartet (q) | 2H | -CH₂CF₃ |

| ~3.0 | Multiplet (m) | 4H | H-2, H-6 (Piperidine) |

| ~2.6 | Multiplet (m) | 4H | H-3, H-5 (Piperidine) |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The presence of the carbonyl group and the trifluoromethyl group will result in characteristic downfield shifts and carbon-fluorine coupling.

| Expected Chemical Shift (ppm) | Multiplicity | Provisional Assignment |

| ~208 | Singlet (s) | C=O (C-4) |

| ~123 | Quartet (q) | -CF₃ |

| ~53 | Quartet (q) | -CH₂CF₃ |

| ~52 | Triplet (t) | C-2, C-6 (Piperidine) |

| ~41 | Triplet (t) | C-3, C-5 (Piperidine) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-(2,2,2-Trifluoroethyl)piperidin-4-one is expected to be dominated by a strong carbonyl stretch and strong carbon-fluorine stretching vibrations.

| Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1250 | Strong | C-F stretch |

| ~1150 | Strong | C-F stretch |

| ~1200 | Medium | C-N stretch |

Mass Spectrometry (Electron Ionization - EI)

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. Under electron ionization, 1-(2,2,2-Trifluoroethyl)piperidin-4-one is expected to undergo characteristic fragmentation, including alpha-cleavage and loss of small neutral molecules.

| m/z | Expected Relative Intensity (%) | Possible Assignment |

| 181 | 10 | [M]⁺ |

| 152 | 30 | [M - C₂H₂F]⁺ |

| 112 | 100 | [M - CF₃CH₂]⁺ |

| 84 | 60 | [Piperidin-4-one]⁺ |

| 69 | 40 | [CF₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and structural characterization of 1-(2,2,2-Trifluoroethyl)piperidin-4-one.

Synthesis

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-one can be achieved through standard N-alkylation procedures.

Materials:

-

Piperidin-4-one hydrochloride

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (or other suitable trifluoroethylating agent)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

-

A solution of piperidin-4-one hydrochloride in the chosen anhydrous solvent is treated with the non-nucleophilic base to liberate the free amine.

-

The 2,2,2-trifluoroethylating agent is added to the reaction mixture.

-

The reaction is stirred at ambient or elevated temperature and monitored for completion using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure 1-(2,2,2-Trifluoroethyl)piperidin-4-one.

X-ray Crystallography

To obtain definitive three-dimensional structural information, single-crystal X-ray diffraction analysis is required.

Crystallization:

-

The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).

-

Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or controlled cooling.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected, typically at low temperature (e.g., 100 K).

-

The collected data is processed, and the crystal structure is solved using direct or Patterson methods.

-

The structural model is refined using full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis and the key structural features of 1-(2,2,2-Trifluoroethyl)piperidin-4-one.

Caption: A generalized workflow for the synthesis and structural elucidation of the target molecule.

Caption: Correlation of key structural moieties with their expected spectroscopic signals.

References

An In-depth Technical Guide to the Safety and Handling of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a fluorinated organic compound belonging to the piperidine class.[1] Piperidines are a common structural motif in many pharmaceuticals and biologically active molecules.[2][3] The trifluoroethyl group can significantly alter the chemical and biological properties of the parent molecule.[2]

| Property | Value | Source |

| CAS Number | 81363-14-6 | [4] |

| Molecular Formula | C7H10F3NO | [4] |

| Molecular Weight | 181.16 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 185.9 ± 40.0 °C (Predicted) | [4] |

| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, Sealed in a dry place | [1][4] |

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for 1-(2,2,2-Trifluoroethyl)piperidin-4-one is not available. However, based on the classification of the structurally similar compound, 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, the following hazards should be anticipated[5]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[5]

-

Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects.[5]

Other piperidine derivatives are known to cause skin and eye irritation.[6] Therefore, it is prudent to handle this compound as a potential irritant.

Pictograms (Anticipated):

Signal Word (Anticipated): Warning[5]

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H410: Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements (Anticipated): A comprehensive set of precautionary statements can be found in the experimental protocols section.

Experimental Protocols

Given the potential hazards, the following protocols are recommended for handling 1-(2,2,2-Trifluoroethyl)piperidin-4-one. These are general guidelines and must be adapted to specific experimental conditions through a formal risk assessment.

A comprehensive suite of PPE is mandatory for all personnel handling this compound.[9]

-

Eye and Face Protection: Chemical safety goggles or a face shield must be worn at all times.[9]

-

Skin Protection:

-

Gloves: Disposable nitrile gloves are required. Double-gloving is recommended, and gloves should be changed frequently and immediately if contaminated.[9]

-

Lab Coat/Gown: A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[9]

-

Shoe Covers: Disposable shoe covers should be worn to prevent tracking of contaminants.[9]

-

-

Respiratory Protection: For procedures that may generate aerosols or vapors, a properly fit-tested N95 respirator or higher is the minimum requirement.[9] All work with the solid or solutions should be conducted in a certified chemical fume hood.

-

Handling:

-

Storage:

-

If Ingested: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][10]

-

Spill:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable, closed container for disposal.[10]

-

-

Waste Disposal:

Visualizations

Caption: General workflow for handling the compound.

Caption: Recommended PPE donning and doffing sequence.

Caption: Decision tree for spill response.

References

- 1. 81363-14-6|1-(2,2,2-Trifluoroethyl)piperidin-4-one|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. 1-(2,2,2-trifluoroethyl)piperidin-4-one | 81363-14-6 [amp.chemicalbook.com]

- 5. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 1-(2,2,2-Trifluoroethyl)piperidin-4-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-Trifluoroethyl)piperidin-4-one is a valuable heterocyclic building block in medicinal chemistry. The incorporation of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen offers several advantages for drug design and development. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the physicochemical properties of the parent molecule, influencing its basicity, lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

This document provides detailed application notes on the use of 1-(2,2,2-trifluoroethyl)piperidin-4-one in the synthesis of bioactive molecules, with a focus on its application in the development of enzyme inhibitors. Furthermore, detailed experimental protocols for key synthetic transformations are provided to guide researchers in the effective utilization of this versatile building block.

Applications in Medicinal Chemistry

The primary application of 1-(2,2,2-trifluoroethyl)piperidin-4-one highlighted in current research is in the synthesis of potent and selective enzyme inhibitors, particularly in the field of oncology.

Inhibitors of Histone Methyltransferase EZH2

A prominent example of the successful application of this building block is in the synthesis of CPI-1205 , a highly potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and its dysregulation is implicated in various cancers.[1][2] CPI-1205 has advanced to Phase I clinical trials for the treatment of B-cell lymphomas.[2]

The synthesis of CPI-1205 and its analogues demonstrates the utility of the 1-(2,2,2-trifluoroethyl)piperidine moiety in optimizing cellular potency. Structure-activity relationship (SAR) studies have shown that the introduction of the trifluoroethyl group on the piperidine ring can lead to a significant increase in cellular activity compared to non-fluorinated or other N-substituted analogues.[3]

The following table summarizes the in vitro potency of CPI-1205 and related analogues, highlighting the impact of the N-substituent on the piperidine ring.

| Compound | N-Substituent on Piperidine | EZH2 Biochemical IC50 (µM) | Cellular H3K27me3 EC50 (µM) |

| Analogue 1 | H | - | >10 |

| Analogue 2 | CH₃ | - | 1.5 |

| CPI-1205 | CH₂CF₃ | 0.002 | 0.032 |

| Analogue 3 | CH₂CH₂CF₃ | - | 0.29 |

| Analogue 4 | CH(CH₃)₂ | - | 0.85 |

Data extracted from J. Med. Chem. 2016, 59, 21, 9928–9941.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving 1-(2,2,2-trifluoroethyl)piperidin-4-one and its precursors.

Protocol 1: General Reductive Amination of 1-(2,2,2-Trifluoroethyl)piperidin-4-one

Reductive amination is a cornerstone reaction in medicinal chemistry for the introduction of diverse amine functionalities. This protocol provides a general procedure for the reaction of 1-(2,2,2-trifluoroethyl)piperidin-4-one with a primary or secondary amine.

Reaction Scheme:

General Reductive Amination Workflow

Materials:

-

1-(2,2,2-Trifluoroethyl)piperidin-4-one (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 1-(2,2,2-trifluoroethyl)piperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq).

-

If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

-

For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Precursor to CPI-1205: N-Trifluoroethylation of a Piperidine Intermediate

This protocol is adapted from the synthesis of CPI-1205 and describes the introduction of the 2,2,2-trifluoroethyl group onto the nitrogen of a piperidine ring. This two-step procedure involves an initial acylation followed by reduction.

Reaction Scheme:

N-Trifluoroethylation Workflow

Step 1: Acylation with Trifluoroacetic Anhydride

Materials:

-

Piperidine intermediate (1.0 eq)

-

Trifluoroacetic anhydride ((CF₃CO)₂O) (1.5 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the piperidine intermediate (1.0 eq) in anhydrous DCM.

-

Add DIPEA (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trifluoroacetamide intermediate, which can often be used in the next step without further purification.

Step 2: Reduction of the Trifluoroacetamide

Materials:

-

Trifluoroacetamide intermediate from Step 1 (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (excess, e.g., 5.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the crude trifluoroacetamide intermediate (1.0 eq) in anhydrous THF.

-

Carefully add the borane-tetrahydrofuran complex solution (excess, e.g., 5.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)piperidine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and experimental logic related to the application of 1-(2,2,2-trifluoroethyl)piperidin-4-one derivatives.

EZH2 Signaling Pathway and Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of EZH2 Inhibitors Using 1-(2,2,2-Trifluoroethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of EZH2 inhibitors utilizing the key building block, 1-(2,2,2-trifluoroethyl)piperidin-4-one. The protocols and data presented are centered around the potent and selective EZH2 inhibitor, CPI-1205, a clinical trial candidate for B-cell lymphomas.

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including B-cell lymphomas, making it a compelling therapeutic target.[1][2] Small molecule inhibitors of EZH2 have shown promise in preclinical and clinical settings.[1]

This document details the application of 1-(2,2,2-trifluoroethyl)piperidin-4-one in the synthesis of a specific class of indole-based EZH2 inhibitors, exemplified by CPI-1205. The trifluoroethyl group on the piperidine moiety is a key structural feature that can enhance the pharmacological properties of the final compound.

Synthesis of EZH2 Inhibitor CPI-1205

The synthesis of CPI-1205, chemically named (R)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide, involves a multi-step process.[3] A critical step in this synthesis is the reductive amination of 1-(2,2,2-trifluoroethyl)piperidin-4-one with an appropriate amine intermediate.

Synthetic Workflow

Caption: Synthetic workflow for CPI-1205.

Experimental Protocol: Reductive Amination

This protocol describes the key reductive amination step for the synthesis of the piperidine-indole intermediate of CPI-1205.

Materials:

-

1-(2,2,2-Trifluoroethyl)piperidin-4-one

-

(R)-1-(2-methyl-1H-indol-1-yl)ethan-1-amine (or a suitable precursor)

-

Sodium triacetoxyborohydride (STAB) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(2,2,2-trifluoroethyl)piperidin-4-one (1.0 eq) and (R)-1-(2-methyl-1H-indol-1-yl)ethan-1-amine (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired piperidine-indole intermediate.

Quantitative Data

The following tables summarize the in vitro potency of CPI-1205 and related analogs against EZH2.

Table 1: Biochemical and Cellular Potency of EZH2 Inhibitors

| Compound | Biochemical IC50 (µM) | Cellular EC50 (µM) | Reference |

| CPI-1205 | 0.002 | 0.032 | [3] |

| Analog 1 | 0.0025 | 0.053 | [4] |

| Analog 17 | - | - | [4] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of EZH2 by 50%. EC50 (Half-maximal effective concentration) values represent the concentration of the inhibitor that induces a response halfway between the baseline and maximum in a cellular assay, typically measuring the reduction of H3K27me3 levels.

Table 2: In Vivo Efficacy of CPI-1205

| Xenograft Model | Dosage | Outcome | Reference |

| Karpas-422 | 160 mg/kg BID (orally) for 25 days | Significant tumor growth inhibition | [5] |

Experimental Protocols for In Vitro Assays

Biochemical EZH2 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the biochemical potency of EZH2 inhibitors.

Materials:

-

Recombinant human PRC2 complex (containing EZH2)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Histone H3 peptide (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and MgCl₂)

-

Test compounds (serially diluted)

-

Scintillation cocktail

-

Filter plates and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex and histone H3 peptide in the assay buffer.

-

Add serially diluted test compounds to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6]

Cellular H3K27me3 Assay (EC50 Determination)

This protocol describes a common method to assess the cellular activity of EZH2 inhibitors by measuring the levels of H3K27me3.

Materials:

-

Cancer cell line with high EZH2 expression (e.g., Karpas-422)

-

Cell culture medium and supplements

-

Test compounds (serially diluted)

-

Lysis buffer

-